(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC17548611
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | ethyl (2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate |
| Standard InChI | InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3/t8-,11-/m1/s1 |
| Standard InChI Key | UKTOIIDOXOKKGI-LDYMZIIASA-N |
| Isomeric SMILES | CCOC(=O)C1=C(C2=C(N1)C[C@@H]3[C@H]2C3(C)C)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)CC3C2C3(C)C)C |
Introduction
(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa34cyclopenta[1,2-B]pyrrole-2-carboxylate is a complex organic molecule belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocycles containing nitrogen and are known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a unique bicyclic structure that may contribute to its potential pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, which may include regioselective alkylation reactions. Utilizing potassium tert-butoxide in dimethylformamide is a common method to enhance product formation in related pyrrole derivatives. The compound can undergo various chemical reactions typical for pyrrole derivatives, such as cross-coupling reactions facilitated by palladium-based catalysts.
Synthesis Steps:
-
Starting Materials: Typically involves complex organic precursors.
-
Reaction Conditions: Requires specific solvents and catalysts for optimal yield.
-
Purification: Often involves chromatographic techniques to achieve high purity.
Biological and Pharmacological Potential
Research into the biological activities of pyrrole derivatives suggests potential applications in medicinal chemistry. The unique structure of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa cyclopenta[1,2-B]pyrrole-2-carboxylate may contribute to its efficacy against specific biological targets, such as tuberculosis pathogens or other infectious agents.
Spectral Analysis and Characterization
Characterization of this compound often involves spectral analyses like infrared spectroscopy and nuclear magnetic resonance (NMR) to identify functional groups and confirm its structure. These methods provide crucial data for understanding its chemical properties and potential biological activities.
| Spectral Analysis | Purpose |
|---|---|
| Infrared Spectroscopy | Identify functional groups. |
| NMR Spectroscopy | Confirm molecular structure. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume